3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
“3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine” is a chemical compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are bicyclic heterocyclic compounds that have been evaluated for activity and access to pharmaceutical products . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This strategy involves a sequential opening/closing cascade reaction . Another method involves the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 .Scientific Research Applications
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine has been studied extensively for its potential applications in scientific research. It has been found to be a useful tool in the study of a variety of biological processes. For example, this compound has been used to study enzyme inhibition, protein-protein interactions, and enzyme catalysis. It has also been used to study the structure and function of proteins, as well as to study the binding of small molecules to proteins.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is the kinase activity of ZAK . ZAK, also known as sterile alpha motif and leucine zipper containing kinase AZK, is a protein that in humans is encoded by the ZAK gene . It plays a crucial role in cell signaling and regulation .
Mode of Action
This compound interacts with its target by inhibiting the kinase activity of ZAK . This inhibition results in the suppression of ZAK downstream signals, both in vitro and in vivo .
Biochemical Pathways
Given its inhibitory effect on zak, it is likely to impact pathways downstream of zak . ZAK is involved in several signaling pathways, including the MAPK signaling pathway .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on ZAK. By inhibiting ZAK, it suppresses the activation of ZAK downstream signals . This can lead to changes in cell signaling and potentially impact various cellular processes.
Advantages and Limitations for Lab Experiments
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it has been found to interact with proteins in a variety of ways, making it a useful tool for studying protein-protein interactions. However, this compound also has several limitations. It is relatively expensive to purchase, and it can be difficult to purify for use in experiments. Additionally, it is not always possible to predict the effects that this compound will have on a given system.
Future Directions
There are several potential future directions for the use of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine in scientific research. One potential direction is the development of new methods for synthesizing this compound. Additionally, new methods for purifying this compound could be developed, as well as methods for predicting its effects on biological systems. There is also potential for the development of new applications for this compound in the study of protein-protein interactions, enzyme catalysis, and other biological processes. Finally, this compound could be studied further to determine its potential therapeutic applications.
Synthesis Methods
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine can be synthesized using a variety of methods, including the reaction of 3-bromo-1H-pyrazole with 5-chloro-1H-pyridine in the presence of a base, such as potassium hydroxide or sodium hydroxide. This reaction yields this compound as the product. This method has been found to be a reliable and efficient way to synthesize this compound.
properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyridin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAFYEDQYAQTFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718263 |
Source
|
Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1186608-71-8 |
Source
|
Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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